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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein predominantly expressed
in the liver and localized to the surface of lipid droplets.[1][2] It belongs to a large family of
enzymes involved in the metabolism of steroids, fatty acids, and bile acids.[2][3] Human
genetic studies have identified that loss-of-function variants in the HSD17B13 gene, particularly
the rs72613567 splice variant, are strongly associated with a reduced risk of developing
chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic
steatohepatitis (NASH), alcohol-related liver disease, fibrosis, and hepatocellular carcinoma
(HCC).[1][4][5] This protective effect makes HSD17B13 a compelling therapeutic target for the
treatment of these conditions.[6][7]

The primary function of HSD17B13 is thought to involve the metabolism of retinol (Vitamin A)
and various lipid species, influencing hepatic lipid accumulation and inflammation.[1][4] By
catalyzing the conversion of retinol to retinaldehyde, it plays a role in retinoid signaling, which is
crucial for hepatic immunomodulation and fibrogenesis.[4] Creating a complete knockout of the
HSD17B13 gene in relevant cell lines using CRISPR-Cas9 technology provides a powerful in
vitro model to dissect its molecular functions, validate it as a drug target, and screen for
potential therapeutic agents.

Applications

e Functional Genomics: Elucidate the precise role of HSD17B13 in lipid droplet dynamics,

triglyceride metabolism, and retinol signaling.
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e Target Validation: Confirm the protective phenotype of HSD17B13 loss-of-function in human-
derived hepatocyte cell lines (e.g., HepG2, Huh7).

o Disease Modeling: Investigate the mechanisms by which HSD17B13 deficiency protects
against cellular stress, lipotoxicity, inflammation, and fibrotic processes in vitro.

» Drug Discovery: Develop cell-based assays to screen for compounds that modulate the
downstream effects of HSD17B13 knockout.

Experimental Workflow and Protocols

The overall workflow for generating and validating HSD17B13 knockout cell lines involves
SgRNA design, delivery of CRISPR-Cas9 machinery, isolation of monoclonal cell lines, and
comprehensive validation at the genomic, transcriptomic, proteomic, and functional levels.
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Caption: Workflow for generating HSD17B13 knockout cell lines.
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Protocol 1: sgRNA Design and Cloning for HSD17B13
Knockout

This protocol outlines the design of single guide RNAs (sgRNASs) targeting an early exon of the
HSD17B13 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of
the transcript.[8]

1.1. sgRNA Design:

o Obtain the genomic sequence of the human HSD17B13 gene from a database like NCBI
Gene (Gene ID: 345275).[5]

« |dentify the sequence of an early exon (e.g., Exon 1 or 2) to target for knockout.

o Use a web-based sgRNA design tool (e.g., CHOPCHOP) to generate candidate 20-
nucleotide sgRNA sequences that precede a Protospacer Adjacent Motif (PAM) sequence
('NGG").[8]

o Select 2-3 sgRNAs with high predicted on-target efficiency scores and low predicted off-
target sites.

1.2. Oligo Preparation and Annealing:

e For each selected sgRNA, order two complementary DNA oligonucleotides with appropriate
overhangs for cloning into the selected CRISPR/Cas9 vector (e.g., pSpCas9(BB)-2A-GFP,
Addgene #48138).[8]

e Forward Oligo: 5’- CACCG[20-nt sgRNA sequence] - 3’
» Reverse Oligo: 5’- AAAC[Reverse complement of 20-nt sgRNA]C - 3’

e Resuspend oligos in nuclease-free water to 100 uM.
¢ Anneal the oligos:

e 1 uL Forward Oligo (100 uM)
e 1 uL Reverse Oligo (100 uM)
e 1 puL 10x T4 Ligation Buffer

e 7 UL Nuclease-free water

e Incubate at 95°C for 5 min, then ramp down to 25°C at 5°C/min in a thermocycler.

1.3. Vector Ligation and Transformation:
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e Digest the CRISPR/Cas9 vector (e.g., pX458) with a compatible restriction enzyme (e.g.,
Bbsl).[8]
e Set up the ligation reaction:

e 50 ng Digested Vector

e 1 uL Annealed Oligo duplex (diluted 1:200)
e 1 uL T4 DNA Ligase

e 2 UL 10x T4 Ligation Buffer

e Up to 20 pL with Nuclease-free water

e Incubate at room temperature for 1 hour.

o Transform the ligation product into competent E. coli cells and select on appropriate
antibiotic plates.

 Verify successful cloning by Sanger sequencing of the sgRNA insert from purified plasmid
DNA.

Protocol 2: Delivery of CRISPR-Cas9 Components into
Hepatocyte Cell Lines

This protocol describes the delivery of the all-in-one CRISPR-Cas9 plasmid into a hepatocyte
cell line (e.g., Huh7 or HepG2) using lipofection.[9] Alternative methods include delivery of
ribonucleoprotein (RNP) complexes or using lentiviral vectors for hard-to-transfect cells.[10][11]

2.1. Cell Preparation:

» One day before transfection, seed 2.5 x 10"5 Huh7 cells per well in a 6-well plate in
complete DMEM medium.
e Ensure cells are ~70-80% confluent on the day of transfection.

2.2. Transfection:

o For each well, dilute 2.5 pg of the HSD17B13-sgRNA-Cas9 plasmid in 100 pL of serum-free
medium (e.g., Opti-MEM).

 In a separate tube, dilute 5 pL of a lipid-based transfection reagent (e.g., Lipofectamine
3000) in 100 pL of serum-free medium.

o Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15 minutes
at room temperature to allow complex formation.

e Add the 200 puL DNA-lipid complex dropwise to the cells.
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¢ [ncubate the cells at 37°C in a CO2 incubator.

2.3. Single-Cell Cloning:

48-72 hours post-transfection, detach the cells using trypsin.

Resuspend cells in fresh medium and perform serial dilutions to achieve a concentration of
approximately 0.5 cells per 100 pL.

Dispense 100 pL of the cell suspension into each well of a 96-well plate.

Incubate plates and monitor for the growth of single colonies over 2-3 weeks.

Once colonies are visible, expand promising clones into larger culture vessels for validation.

Protocol 3: Validation of HSD17B13 Knockout

Validation is a critical step to confirm the successful gene knockout at the DNA, mRNA, and

protein levels.

3.1. Genomic DNA Analysis:

Extract genomic DNA from each expanded clonal cell line.

Amplify the genomic region surrounding the sgRNA target site using PCR.

Purify the PCR product and send for Sanger sequencing.

Analyze the sequencing chromatograms for the presence of insertions or deletions (indels)
by comparing them to the wild-type sequence. Tools like ICE (Inference of CRISPR Edits)
can be used to deconvolute heterozygous or homozygous mutations.[12]

3.2. mRNA Expression Analysis (QPCR):

Isolate total RNA from wild-type (WT) and knockout (KO) cell clones.

Synthesize cDNA using a reverse transcription Kit.

Perform quantitative PCR (QPCR) using primers specific for HSD17B13 and a housekeeping
gene (e.g., GAPDH).

Calculate the relative expression of HSD17B13 mRNA in KO clones compared to WT using
the AACt method. A significant reduction indicates successful knockout.

3.3. Protein Level Analysis (Western Blot):

e Lyse WT and KO cells and quantify total protein concentration.
o Separate 20-30 g of protein per sample on an SDS-PAGE gel.
o Transfer proteins to a PVDF or nitrocellulose membrane.
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» Probe the membrane with a primary antibody specific for HSD17B13 and a loading control
(e.g., B-actin or GAPDH).

 Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a
chemiluminescence detection system. The absence of the HSD17B13 protein band in KO
clones confirms successful knockout.

Protocol 4: Functional Analysis of HSD17B13 Knockout
Cells

This protocol provides an example of a functional assay to assess the impact of HSD17B13
knockout on lipid accumulation.

4.1. Oleic Acid-Induced Lipid Loading:

Seed WT and validated HSD17B13 KO cells in a 24-well plate (or a plate suitable for
imaging).

Allow cells to adhere and grow to ~70% confluency.

Prepare a lipid-loading medium by conjugating oleic acid to BSA in serum-free medium to a
final concentration of 200-500 uM.

Treat cells with the lipid-loading medium or a BSA-only control medium for 24 hours.

4.2. Lipid Droplet Staining (Oil Red O):

Wash cells gently with PBS.

Fix the cells with 10% formalin for 30 minutes.

Wash with water and then with 60% isopropanol.

Stain the cells with a freshly filtered Oil Red O working solution for 20 minutes.
Wash away excess stain with 60% isopropanol and then water.

Visualize lipid droplets using a brightfield microscope.

4.3. Quantification:

o Capture images from multiple random fields for each condition.

e Quantify the number and size of lipid droplets using image analysis software (e.g., ImageJ).

 Alternatively, elute the Oil Red O stain from the cells using 100% isopropanol and measure
the absorbance at ~500 nm to quantify total lipid accumulation.

Data Presentation
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Table 1: Example sgRNA Sequences for Human HSD17B13

Target Exon sgRNA Sequence (5' to 3') PAM
GAGCAGCCUACUGUGCC

Exon 2 AGG
GUG
GCAUGCUGGUCUACAGCCA

Exon 2 c CGG

| Exon 3 | GUACCCCGUGCUCAACAUCA | GGG |

Table 2: Representative Quantitative Validation of HSD17B13 Knockout Clones

Relative mRNA

Genotype . HSD17B13 Protein
Clone ID . Expression (vs.
(Sequencing) Level (vs. WT)
WT)
Wild-Type Homozygous WT 1.00 + 0.12 100%
Homozygous 1-bp
KO Clone #1 , , 0.08 £ 0.02 Not Detected
insertion

Heterozygous: 4-bp
KO Clone #2 ] 0.15+0.04 Not Detected
del / 2-bp ins

| KO Clone #3 | Homozygous 7-bp deletion | 0.05 = 0.01 | Not Detected |

Table 3: Representative Phenotypic Analysis of HSD17B13 KO Cell Lines Based on data from
shRNA-mediated knockdown studies showing improved steatosis.[7][13]
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Relative .
. ] . Average Lipid
Cell Line Treatment Triglyceride .
Droplet Size (um?)
Content
Wild-Type Control (BSA) 1.00 = 0.15 25+04
Wild-Type Oleic Acid (OA) 452 +0.41 128+ 15
HSD17B13 KO Control (BSA) 0.95+0.11 2.3+0.3

| HSD17B13 KO | Oleic Acid (OA) | 2.89 + 0.35 | 8.1 + 0.9 |

HSD17B13 Signaling and Metabolic Pathways

HSD17B13 is a lipid droplet-associated enzyme with functions in retinoid and lipid metabolism.
Its activity is linked to pathways that control liver homeostasis, and its loss-of-function is

protective against liver injury.
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Caption: HSD17B13 metabolic and signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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